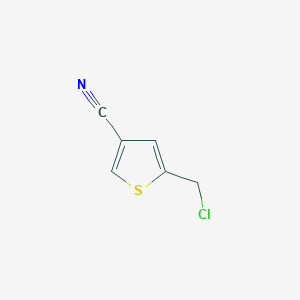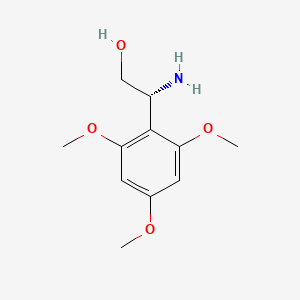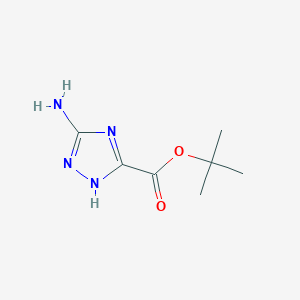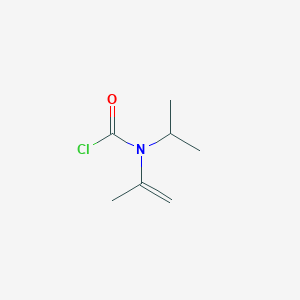![molecular formula C7H13FN2O2S B13559061 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[35]nonane-7-sulfonyl fluoride is a chemical compound with the molecular formula C7H13FN2O2S It is known for its unique spirocyclic structure, which includes a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a sulfonyl fluoride reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or under mild heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane, acetonitrile, or ethanol, and reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is of particular interest in the development of enzyme inhibitors for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: A related compound without the sulfonyl fluoride group.
7-Benzyl-2,7-diazaspiro[3.5]nonane: A derivative with a benzyl group attached to the spirocyclic structure.
Uniqueness
2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable tool in chemical and biological research.
Properties
Molecular Formula |
C7H13FN2O2S |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,7-diazaspiro[3.5]nonane-7-sulfonyl fluoride |
InChI |
InChI=1S/C7H13FN2O2S/c8-13(11,12)10-3-1-7(2-4-10)5-9-6-7/h9H,1-6H2 |
InChI Key |
ORLHMVKIDNXPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)


![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)

amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
